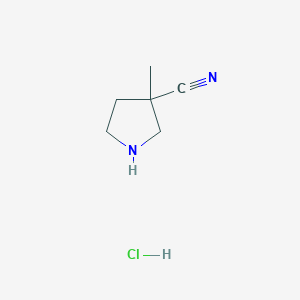

3-Cyano-3-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-methylpyrrolidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZTVYVXESIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205750-61-3 | |

| Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-methylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Synthesis Applications

3-Cyano-3-methylpyrrolidine hydrochloride serves as a critical intermediate in synthesizing various compounds, particularly cyanopyridines. The following table summarizes some of the key derivatives and their biological activities:

| Derivative | Biological Activity | Notes |

|---|---|---|

| Substituted Cyanopyridines | Antitumor activity against liver carcinoma (HEPG2) | Promising results in preclinical studies |

| Antihypertensive Agents | Lowering blood pressure | Effective formulations developed from cyanopyridines |

| Anti-inflammatory and Analgesic Drugs | Reducing inflammation and pain | Demonstrated efficacy in animal models |

| Antipyretic Agents | Fever reduction | Potential for clinical use |

| Cardiotonic Compounds | Improving heart function | Positive outcomes in cardiovascular studies |

| Antimicrobial Agents | Inhibiting growth of microorganisms | Broad-spectrum activity observed |

The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:

- Antitumor Activity : Compounds derived from this precursor have shown significant antitumor effects, particularly against liver cancer cell lines.

- Antihypertensive Properties : The synthesized cyanopyridines have been effective in lowering blood pressure, making them suitable candidates for hypertension treatments.

- Anti-inflammatory Effects : Research indicates that derivatives can reduce inflammation, suggesting potential applications in pain management.

- Antipyretic Effects : The ability to lower fever has been demonstrated, indicating usefulness in treating febrile conditions.

- Cardiotonic Effects : Certain derivatives have shown promise in enhancing heart function, which could be beneficial for heart failure therapies.

- Antimicrobial Properties : The synthesized compounds exhibit activity against various pathogens, highlighting their potential as antibiotics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

-

Synthesis of Antitumor Agents :

- Researchers synthesized a series of substituted cyanopyridines using this compound and evaluated their cytotoxicity against HEPG2 cells. Results indicated several compounds with IC50 values in the low micromolar range, suggesting strong antitumor potential.

-

Formulation of Antihypertensive Medications :

- A study focused on the development of antihypertensive agents from cyanopyridine derivatives showed significant blood pressure reduction in hypertensive rat models, supporting further clinical development.

-

Exploration of Anti-inflammatory Compounds :

- In vivo studies demonstrated that certain derivatives significantly reduced edema and pain responses in animal models, indicating their potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Cyano-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structural and functional comparisons between 3-cyano-3-methylpyrrolidine hydrochloride and analogous compounds:

Pharmacological and Physicochemical Comparisons

- Lipophilicity (LogP): this compound has a calculated consensus LogP (octanol-water partition coefficient) of 0.89, indicating moderate lipophilicity suitable for blood-brain barrier (BBB) penetration. In contrast, (R)-3-hydroxypyrrolidine hydrochloride, with a polar -OH group, has a lower LogP (-0.34), limiting its BBB permeability .

- Bioavailability: The cyano group enhances metabolic stability compared to esters or amides, making the compound resistant to hydrolysis in vivo .

Biological Activity

3-Cyano-3-methylpyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in drug development.

- Molecular Formula : C₆H₁₁ClN₂

- Molecular Weight : Approximately 146.62 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

The compound is characterized by the presence of a cyano group (-C≡N) at the 3-position of the pyrrolidine ring, which influences its reactivity and biological interactions .

Synthesis and Applications

This compound serves as a building block in the synthesis of various pharmacologically active substances. It has been utilized in the formulation of substituted cyanopyridines, which exhibit significant biological activities, including:

- Antihypertensive Properties : Cyanopyridines synthesized from this compound have demonstrated efficacy in lowering blood pressure .

- Antitumor Activity : Compounds derived from this compound have shown promising results against liver carcinoma cell lines (HEPG2) .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas:

Antitumor Activity

Research indicates that derivatives synthesized from this compound exhibit significant antitumor activity. For instance, studies have reported that certain pyridine derivatives derived from this compound show inhibitory effects on cancer cell proliferation .

Antihypertensive Effects

Substituted cyanopyridines synthesized using this compound have been evaluated for their antihypertensive effects. These compounds have demonstrated the ability to lower blood pressure effectively, suggesting their potential use in treating hypertension .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

-

Study on Antitumor Activity :

- Objective : Evaluate the antitumor effects of pyridine derivatives.

- Method : In vitro assays on HEPG2 liver carcinoma cell line.

- Results : Certain derivatives exhibited significant cytotoxicity, indicating potential for cancer therapy.

-

Study on Antihypertensive Properties :

- Objective : Assess the blood pressure-lowering effects of synthesized cyanopyridines.

- Method : Animal models were used to test efficacy.

- Results : The compounds significantly reduced systolic and diastolic blood pressure compared to controls.

Interaction Studies

Interaction studies involving this compound reveal its binding affinity to various biological targets. This binding capability is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylpyrrolidine hydrochloride | C₅H₁₂ClN | Lacks cyano group; simpler structure |

| 2-Cyano-2-methylpyrrolidine | C₆H₁₁N | Cyano group at a different position |

| 4-Cyano-4-methylpyrrolidine | C₆H₁₁N | Cyano group at the 4-position |

These compounds exhibit varying biological activities and chemical reactivities, underscoring the unique properties of this compound within this class .

Q & A

Q. How can the purity of 3-Cyano-3-methylpyrrolidine hydrochloride be accurately determined using analytical techniques?

To assess purity, employ high-performance liquid chromatography (HPLC) with UV detection at wavelengths near 204–210 nm, as validated for structurally related pyrrolidine derivatives . Complementary methods include:

- Elemental analysis to verify molecular composition.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and identify impurities.

- Mass spectrometry (MS) for molecular weight validation. Batch-specific certificates of analysis should be cross-referenced for reproducibility .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store the compound at -20°C in a tightly sealed, moisture-free container to prevent hydrolysis of the nitrile group. Avoid exposure to incompatible materials (e.g., strong oxidizing agents) and ensure proper labeling for traceability. Stability data suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Utilize density functional theory (DFT) to calculate electron density distributions, focusing on the cyano group’s electrophilic character. Molecular docking studies can model interactions with biological targets (e.g., enzymes), leveraging structural data from PubChem to parameterize force fields . Validate predictions experimentally via kinetic assays monitoring cyanide release or intermediate trapping .

Q. What strategies resolve discrepancies between NMR and X-ray crystallography data for this compound?

Discrepancies may arise from dynamic conformational changes in solution versus static crystal structures. Address this by:

- Performing variable-temperature NMR to probe rotational barriers or tautomerism.

- Using solid-state NMR to bridge solution and crystalline states.

- Cross-validating with infrared (IR) spectroscopy to identify hydrogen-bonding patterns and mass spectrometry for fragmentation consistency .

Q. How can structure-activity relationship (SAR) studies optimize derivatives of this compound for enhanced biological activity?

- Core modifications : Replace the methyl group with bulkier alkyl chains to alter steric hindrance.

- Functional group substitutions : Introduce electron-withdrawing groups (e.g., halogens) to modulate the cyano group’s reactivity.

- Biological assays : Test derivatives against target receptors (e.g., monoamine transporters) and correlate activity with computational descriptors (e.g., logP, polar surface area) .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- Respiratory protection : Use a P95 particulate respirator or equivalent to avoid inhalation of aerosols.

- Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Engineering controls : Perform reactions in a fume hood with negative pressure to minimize exposure. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Experimental Design

Q. How can synthetic routes to this compound be optimized for scalability?

- Route selection : Compare Strecker synthesis (amine + ketone + cyanide) versus cyclization of pre-functionalized intermediates.

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve yield.

- Green chemistry : Replace toxic cyanide sources with safer alternatives (e.g., acetone cyanohydrin) and monitor reaction progress via in-situ FTIR .

Data Interpretation

Q. How should researchers address contradictory toxicity data for this compound in in vitro vs. in vivo models?

- Metabolic profiling : Use hepatic microsomes to identify species-specific metabolites (e.g., cyanide release pathways).

- Dose-response studies : Adjust concentrations to physiological relevance and account for bioavailability differences.

- Endpoint harmonization : Align assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) with OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.